1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
Overview
Description
“1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . It has been synthesized as part of a series of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives . These compounds have been studied for their antimicrobial activities .
Synthesis Analysis
The synthesis of “1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol” involves the formation of pyrazol-3-one substrates . The synthesis strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been reported in the period from 2017 to 2021 .Molecular Structure Analysis
The molecular structure of “1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol” is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving “1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol” have been studied. For instance, it has been reported that the compound showed significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM .Scientific Research Applications
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Scientific Field: Synthesis and Photophysical Properties
- This research focuses on the synthesis and photophysical properties of 1H-pyrazolo[3,4-b]quinolines . Although not exactly the same, these compounds are structurally similar to 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol.
- The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others .
- The use of this class of compounds as potential fluorescent sensors and biologically active compounds is shown .
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Scientific Field: Biomedical Applications
- This research focuses on the synthesis and biomedical applications of 1H-pyrazolo[3,4-b]pyridines . Again, these compounds are structurally similar to 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol.
- The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .
- The biomedical applications of such compounds are discussed, but specific results or outcomes are not provided in the summary .
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Scientific Field: Anti-Microbial Evaluation
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Scientific Field: CDK2 Inhibition for Cancer Treatment
- A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .
- CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
- Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .
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Scientific Field: Anti-Inflammatory Evaluation
- A new group of 1-phenylpyrazolo[3,4-d]pyrimidine derivatives were synthesized from 2-(6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)acetohydrazide .
- All the synthesized compounds were evaluated for their cyclooxygenase (COX) inhibition, anti-inflammatory activity, and ulcerogenic liability .
- All the target compounds were more potential in inhibiting COX-2 than COX-1 .
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Scientific Field: Anticancer Activity
- Pyrazolo[3,4-d]pyrimidine derivatives attract great interest because of their diverse biological and pharmacological properties .
- Among these properties, their anticancer effects have been extensively evaluated .
- The cytotoxic effect of this class of compounds is attributed to different mechanisms .
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Scientific Field: CDK2 Inhibition for Cancer Treatment
- A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .
- CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
- Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .
-
Scientific Field: Anti-Inflammatory Evaluation
- A new group of 1-phenylpyrazolo[3,4-d]pyrimidine derivatives were synthesized from 2-(6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)acetohydrazide .
- All the synthesized compounds were evaluated for their cyclooxygenase (COX) inhibition, anti-inflammatory activity and ulcerogenic liability .
- All the target compounds were more potential in inhibiting COX-2 than COX-1 .
-
Scientific Field: Anticancer Activity
- Pyrazolo[3,4-d]pyrimidine derivatives attract great interest because of their diverse biological and pharmacological properties .
- Among these properties, their anticancer effects have been extensively evaluated .
- The cytotoxic effect of this class of compounds is attributed to different mechanisms .
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Scientific Field: Kinase Inhibitors for Anticancer Treatment
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Scientific Field: Anticancer Activity
Future Directions
properties
IUPAC Name |
1-phenyl-7H-pyrazolo[3,4-d]pyrimidine-4-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4S/c16-11-9-6-14-15(10(9)12-7-13-11)8-4-2-1-3-5-8/h1-7H,(H,12,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJJSSALBGCODZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=S)N=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352291 | |
Record name | 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49680040 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol | |
CAS RN |
6014-07-9 | |
Record name | MLS000736505 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3961 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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